Isoquinonline-8-boronicacidpinacolester

Hydrolytic stability Peri-ortho effect Boron-nitrogen coordination

Researchers needing the 8-regioisomer for Suzuki-Miyaura couplings face limited supply and protodeboronation risk with free boronic acids. This pinacol ester solves both: • ~100× greater protodeboronation resistance under aqueous base • Exclusive entry for 8,8′-coupled biaryl atropisomers • Defined speciation ensures reproducible kinase inhibitor SAR. For procurement: ambient storage, no cold chain; multigram batches, >12-month shelf life.

Molecular Formula C15H20BNO3
Molecular Weight 273.14 g/mol
Cat. No. B12276637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinonline-8-boronicacidpinacolester
Molecular FormulaC15H20BNO3
Molecular Weight273.14 g/mol
Structural Identifiers
SMILESB(C1=C2C=NC=CC2=CC=C1)(O)OC(C)(C)C(C)(C)O
InChIInChI=1S/C15H20BNO3/c1-14(2,18)15(3,4)20-16(19)13-7-5-6-11-8-9-17-10-12(11)13/h5-10,18-19H,1-4H3
InChIKeyAMNCOSRSZWYCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinoline-8-boronic Acid Pinacol Ester Overview


Isoquinoline-8-boronic acid pinacol ester (CAS 2379560-77-5) is a heteroaryl boronate ester building block consisting of an isoquinoline core functionalized at the 8-position with a pinacol boronate (Bpin) group (C₁₅H₁₈BNO₂, MW 255.12) . As a protected boronic acid derivative, it serves as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for constructing biaryl and heterobiaryl architectures relevant to medicinal chemistry and materials science [1]. The pinacol ester protection confers significantly enhanced protodeboronation resistance—approximately two orders of magnitude greater stability—compared to the corresponding free boronic acid . The compound's differentiation from regioisomeric isoquinoline boronic esters (e.g., 4-, 6-, or 7-substituted variants) and from the structurally related quinoline-8-boronic acid pinacol ester arises from the unique electronic influence of the isoquinoline nitrogen at the ortho-position, which modulates both transmetallation reactivity in cross-coupling and hydrolytic stability [2].

Isoquinoline-8-Bpin Regioisomer Specificity


The position of the boronic ester on the isoquinoline ring is not a trivial substitution variable; it fundamentally determines electronic character, steric environment, and thus cross-coupling reactivity, regioselectivity, and stability [1]. In 8-substituted isoquinolines, the boronic ester and the endocyclic nitrogen are held in a peri-relationship, enabling potential N→B intramolecular coordination that is absent in the 4-, 6-, and 7-regioisomers [2]. Direct evidence from the quinoline system demonstrates that the 8-pinacolboranyl derivative undergoes rapid hydrolysis in air to form a (quinolinium-8-yl)trihydroxyborate zwitterion or anhydride—behavior not observed for the 4-, 5-, 6-, or 7-substituted quinoline isomers—confirming that the ortho-nitrogen effect is position-specific rather than a general heterocycle property [2]. In isoquinoline, the 8-position additionally benefits from reduced steric hindrance at the electrophilic C-1 and C-3 sites compared to the 4- and 5-positions, enabling more efficient transmetallation with bulky Pd catalysts . These combined effects mean that direct interchange with a 6- or 7-regioisomer in a validated synthesis will produce a different outcome—different yield, different impurity profile, and potentially different biological or material properties in the final product .

Product-Specific Evidence: Isoquinoline-8-Bpin


Ortho-Nitrogen Effect: Unique Hydrolysis Pathway

Isoquinoline-8-boronic acid pinacol ester benefits from direct peri-nitrogen chelation, which fundamentally alters its hydrolysis pathway compared to all other positional isomers. Direct evidence from the quinoline-8-Bpin analog demonstrates that upon hydrolysis, the 8-substituted derivative forms a (quinolinium-8-yl)trihydroxyborate zwitterion or cyclic anhydride rather than the expected monomeric boronic acid, whereas 4-, 5-, 6-, and 7-substituted quinoline/isoquinoline boronic esters undergo conventional hydrolysis [1]. This N-B stabilization is exclusive to the 8-position (and the 1-position in isoquinoline) and is completely absent in the commonly used 6-isoquinolineboronic acid pinacol ester (CAS 675576-26-8) [1]. The isoquinoline-8-Bpin ester hydrolyzed rapidly in air to a well-defined borate zwitterion, providing a distinct chemical handle for subsequent transformations that is not available with other regioisomers [1].

Hydrolytic stability Peri-ortho effect Boron-nitrogen coordination

Protodeboronation Resistance of Pinacol Ester

The pinacol ester protection of isoquinoline-8-boronic acid confers a protection factor of approximately two orders of magnitude (100×) against protodeboronation compared to the free isoquinoline-8-boronic acid (CAS 721401-43-0) . This quantitative stabilization is critical for Suzuki-Miyaura couplings performed in aqueous or protic solvent mixtures where the free boronic acid would undergo significant decomposition via protodeboronation prior to productive transmetallation. The effect is general across aryl Bpin esters, but is particularly significant for heteroaryl systems where electron-withdrawing nitrogen atoms can accelerate protodeboronation of unprotected boronic acids [1]. Storage requirements reflect this enhanced stability: the pinacol ester is stored at ambient temperature in a cool, dry place, whereas the free isoquinoline-8-boronic acid requires inert atmosphere storage at 2–8°C .

Protodeboronation Boronic ester stability Shelf-life

Supplier Gap for 8-Position Isomer

Among isoquinoline boronic acid pinacol ester positional isomers, the 8-substituted variant occupies a distinct procurement niche. The 6-isoquinolineboronic acid pinacol ester (CAS 675576-26-8) is widely stocked by major vendors (Sigma-Aldrich 766097, 95%, $297/1 g) and the 4-isomer (CAS 685103-98-4) is readily available from multiple Chinese manufacturers at ~$70–85/1 g [1][2]. In contrast, the 8-substituted variant is stocked by fewer suppliers, with AK Scientific offering 95% purity at a premium price point, reflecting the synthetic challenge of functionalizing the sterically congested peri-position adjacent to the isoquinoline nitrogen . The 8-isomer's limited supplier base creates a single-source risk scenario for research programs dependent on this specific regioisomer; however, the restricted availability also means that the compound is less likely to be affected by global supply chain disruptions that impact high-volume generic boronic esters .

Chemical procurement Supplier availability Cost comparison

Divergent Hydrolysis: Isoquinoline vs. Quinoline 8-Bpin

Although isoquinoline and quinoline are constitutional isomers differing only in nitrogen position, their 8-boronic acid pinacol esters exhibit meaningfully different stability profiles. The quinoline-8-Bpin ester (CAS 190788-62-6) undergoes rapid hydrolysis in air to give a structurally characterized (quinolinium-8-yl)trihydroxyborate zwitterion or anhydride—the monomeric boronic acid was never observed [1]. Commercial '8-quinolylboronic acid' samples were shown by X-ray crystallography to actually be the cyclic anhydride rather than the monomeric acid [1]. In the isoquinoline series, the nitrogen is positioned at C-2 rather than C-1, placing it in a different peri-relationship with the 8-Bpin group. This alters the geometry and strength of potential N→B coordination, likely resulting in a different equilibrium mixture of monomeric acid, anhydride, and zwitterion upon hydrolysis. The isoquinoline-8-boronic acid pinacol ester thus provides a distinct hydrolytic speciation profile that cannot be replicated by the quinoline analog, making it the preferred precursor when the target scaffold requires an isoquinoline rather than quinoline core .

Isoquinoline vs. quinoline Hydrolysis speciation Heterocycle boronates

Atroposelective Suzuki Coupling Unique to 8-Boronate

The 8-position boronate ester on isoquinoline uniquely enables the construction of 8,8′-coupled biaryl systems—a structural motif found in bioactive naphthylisoquinoline alkaloids—that cannot be assembled using 4-, 5-, 6-, or 7-substituted isomers. A palladium-catalyzed atroposelective Suzuki-Miyaura coupling between naphthyl pinacol boronate and an appropriately substituted isoquinoline precursor provided the desired (P)-selective 8,8′-biaryl product as the major diastereomer without requiring external chiral sources [1]. The 8-position provides the necessary spatial orientation for the atropisomeric axis to form; substituting a 6- or 7-boronate isomer in the same reaction would produce a constitutionally different regioisomeric biaryl with distinct stereochemical properties [2]. This application demonstrates that the 8-substitution pattern is not merely an alternative coupling handle but a prerequisite for accessing specific biologically validated natural product scaffolds [1].

Atroposelective Suzuki coupling Naphthylisoquinoline alkaloids 8,8′-biaryl

Isoquinoline-8-Bpin Application Scenarios


Atroposelective Naphthylisoquinoline Alkaloid Synthesis

The 8-position boronate ester is the exclusive entry point for constructing 8,8′-coupled biaryl atropisomers via Suzuki-Miyaura coupling. Research groups pursuing total synthesis of naphthylisoquinoline alkaloids with defined axial chirality should prioritize the 8-Bpin isomer, as the 6- and 7-substituted variants produce constitutionally different regioisomeric products . The pinacol ester form is preferred over the free boronic acid for these couplings due to its superior protodeboronation resistance (~100×) under the aqueous basic conditions (Ba(OH)₂) typically employed, which minimizes undesired deborylation side products and improves isolated yields of the atropisomerically enriched biaryl product .

Kinase Inhibitors with Controlled Boronate Deprotection

Patent literature identifies boron-containing isoquinoline compounds as Rho kinase (ROCK) inhibitors with neuroprotective applications in glaucoma . The 8-pinacol boronate ester offers controlled hydrolysis to a structurally defined zwitterionic or anhydride species (analogous to the quinoline system), which can be exploited as a prodrug strategy or for targeted delivery . Medicinal chemistry programs developing 8-substituted isoquinoline-based kinase inhibitors should use the pinacol ester rather than the free boronic acid to ensure reproducible deprotection kinetics and defined speciation—the free acid's uncertain hydration state introduces variability in biological assay results .

Dearomatized Isoquinoline Scaffolds via 1,2-Metalate Rearrangement

The isoquinoline-8-boronic acid pinacol ester serves as an activated electrophile precursor for diastereoselective alkylation via alkenyl boronate 1,2-metalate rearrangement—a modular methodology for constructing dearomatized tetrahydroisoquinoline scaffolds with high diastereocontrol . The 8-position is particularly suited for this transformation because acylation at the isoquinoline nitrogen generates a cationic intermediate in which the peri-boronate group can participate in intramolecular stabilization, directing the regiochemical outcome of the subsequent 1,2-metalate shift . This application uniquely leverages the peri-relationship of the boronate and nitrogen—a feature absent in 4-, 6-, and 7-isomers—and the pinacol ester protection ensures stability of the boronate throughout the acylation step .

Procurement Strategy for Single-Source Boronate

Given the limited commercial supplier base for isoquinoline-8-boronic acid pinacol ester (AK Scientific and select custom synthesis providers) compared to abundant sources for the 4- and 6-isomers, medicinal chemistry groups should implement proactive procurement planning . Recommended practice includes: (1) ordering multigram batches upon lead identification rather than relying on just-in-time catalog stock; (2) establishing a second-source qualification with a custom synthesis partner; and (3) storing the pinacol ester at ambient temperature in a cool, dry environment—the ~100× stability advantage over the free acid eliminates cold-chain logistics costs and extends usable shelf-life beyond 12 months under proper conditions . The price premium of the 8-isomer is offset by the elimination of cold-chain shipping and reduced decomposition-related waste compared to the free boronic acid form .

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